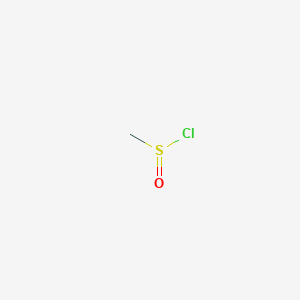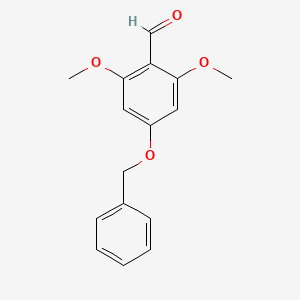
4-Benzyloxy-2,6-dimethoxybenzaldehyde
概要
説明
“4-Benzyloxy-2,6-dimethoxybenzaldehyde” is a chemical compound with the CAS Number: 679428-14-9. It has a molecular weight of 272.3 . The IUPAC name for this compound is 4-(benzyloxy)-2,6-dimethoxybenzaldehyde .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 2,6-Dimethoxy-4-hydroxybenzaldehyde, a p-hydroxybenzaldehyde derivative, has been achieved through the Vielsmeyer-Haack reaction .
Molecular Structure Analysis
The linear formula of “this compound” is C16H16O4 . The Inchi Code for this compound is 1S/C16H16O4/c1-18-15-8-13 (9-16 (19-2)14 (15)10-17)20-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3 .
科学的研究の応用
Crystal Structure and Molecular Geometry
Research on derivatives of ortho-dimethoxybenzene, such as 4-Benzyloxy-2,6-dimethoxybenzaldehyde, has demonstrated significant changes in ring geometry. These changes align with the concept of Angular Group Induced Bond Alternation (AGIBA), which affects the crystal and molecular structure of compounds like 3,4-dimethoxybenzaldehyde (4-methylphenyl)sulfonylhydrazone (Krygowski et al., 1998).
Synthesis and Optical Studies of Metal Complexes
The compound has been utilized in the synthesis and optical studies of metal complexes. A study focused on synthesizing 3,4-dimethoxy benzaldehyde [5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]hydrazone metal complexes, revealing insights into their structure and optical properties (Mekkey, Mal, & Kadhim, 2020).
Nonlinear Optical Response and Antioxidant Property
A study explored the nonlinear optical response, spectroscopic signatures, and binding activity of 4-Benzyloxybenzaldehyde (4BB). This research also highlighted the molecule's antioxidant properties and its significant binding with Tau protein, important for stabilizing microtubules in the nervous system (Anbu et al., 2017).
Application in Total Synthesis of Natural Compounds
This compound has been used in the total synthesis of naturally occurring compounds, like 4′-Demethylmacrophyllol. This synthesis demonstrates the compound's utility in creating complex natural products (Güneş & Gören, 2007).
Role in Drug Discovery
It serves as an intermediate in drug discovery, as seen in the synthesis of the compound 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine (Li, Lu, Shen, & Shi, 2012).
Catalytic Applications
Its derivatives have been involved in studies of catalytic applications, such as in Cu(OAc)2-catalyzed remote benzylic C(sp3)–H oxyfunctionalization, an environmentally benign and atom-economical process (Jiang et al., 2014).
Fluorescence Derivatization in Chromatography
Compounds derived from this compound have been used as fluorescence derivatization reagents for aromatic aldehydes in liquid chromatography, demonstrating high sensitivity and stability (Hara et al., 1994).
Research on Liquid Crystal Properties
Studies on benzylidene-based molecules containing two Azomethine units have utilized derivatives of this compound to investigate liquid crystal properties and mesophase behavior (Jamain & Khairuddean, 2021).
Enzymatic Activity in Fungi
The compound has been involved in studies on the enzymatic activity of fungi, such as in the research on aryl-alcohol dehydrogenase from the white-rot fungus Phanerochaete chrysosporium, which showed the enzyme's preference for methoxy-substituted rings (Muheim et al., 1991).
Safety and Hazards
特性
IUPAC Name |
2,6-dimethoxy-4-phenylmethoxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-18-15-8-13(9-16(19-2)14(15)10-17)20-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHMXRPWCVSRREV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1C=O)OC)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90404816 | |
| Record name | 4-benzyloxy-2,6-dimethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90404816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
679428-14-9 | |
| Record name | 4-benzyloxy-2,6-dimethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90404816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[(5R,6S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl]oxy]-N,N-dimethylethanamine](/img/structure/B3055856.png)

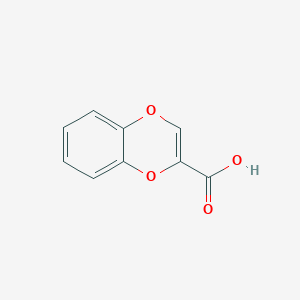
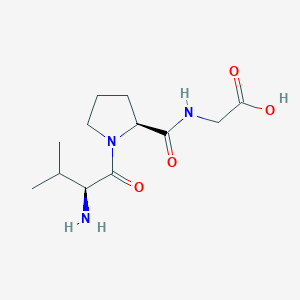
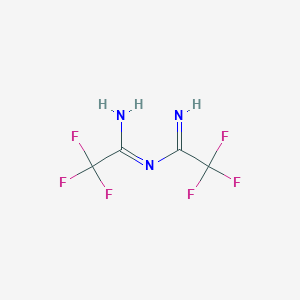
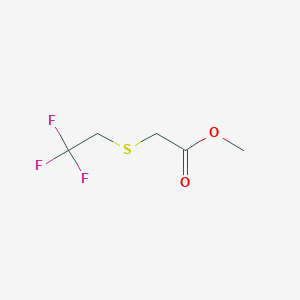


![1-[4-(Propan-2-yl)cyclohexyl]ethan-1-one](/img/structure/B3055871.png)
![1-Heptanesulfonamide, N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-](/img/structure/B3055873.png)
![2-Propenoic acid, 2-[methyl[(nonafluorobutyl)sulfonyl]amino]ethyl ester](/img/structure/B3055874.png)
